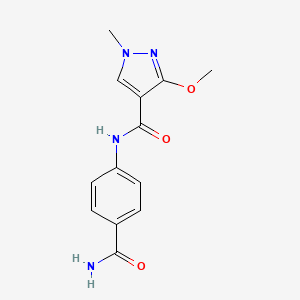

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

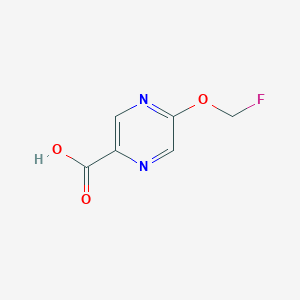

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a pyrazole ring, a carbamoyl group, a methoxy group, and an amide group . The exact structure would depend on the positions of these groups on the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

- Role of N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide : This compound serves as an essential intermediate in the industrial production of P.Y. 181. An efficient two-step synthetic route has been developed to prepare it, optimizing reaction steps for improved yields .

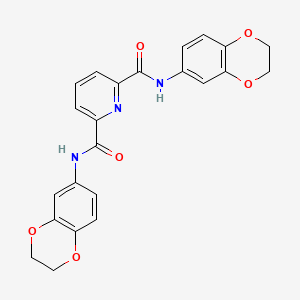

- In Vitro VEGFR-2 Inhibition : A derivative of this compound, N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide , has shown significant inhibitory effects on VEGFR-2 (vascular endothelial growth factor receptor 2) in cell-based assays. Additionally, it led to increased caspase-3 levels and reduced TNF-α, suggesting potential anti-cancer properties .

Pigment Yellow 181 Synthesis

Anti-Cancer Properties

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body, influencing their function and leading to various physiological effects .

Mode of Action

It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of protein conformation .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

Similar compounds have been found to exhibit a variety of adme properties, which can significantly impact their bioavailability and overall pharmacological effects .

Result of Action

Similar compounds have been found to induce a variety of molecular and cellular changes, potentially leading to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-17-7-10(13(16-17)20-2)12(19)15-9-5-3-8(4-6-9)11(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPOYJBLHRVSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969605.png)

![N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2969608.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)

![N~5~-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)